4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a methoxy group, a methylsulfonyl group, and a dioxaborolane moiety attached to the pyrimidine ring. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added through a sulfonation reaction using methylsulfonyl chloride and a base such as triethylamine.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety is introduced through a Suzuki coupling reaction using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfonyl groups, leading to the formation of corresponding aldehydes, ketones, or sulfoxides.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, resulting in the formation of amines or sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(methylsulfonyl)pyrimidine: Lacks the dioxaborolane moiety.
2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the methoxy group.
4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the methylsulfonyl group.
Uniqueness
The presence of all three functional groups (methoxy, methylsulfonyl, and dioxaborolane) in 4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine makes it unique. This combination of functional groups allows for versatile reactivity and a wide range of applications in various fields.
Properties
Molecular Formula |
C12H19BN2O5S |
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Molecular Weight |
314.17 g/mol |
IUPAC Name |
4-methoxy-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C12H19BN2O5S/c1-11(2)12(3,4)20-13(19-11)8-7-14-10(21(6,16)17)15-9(8)18-5/h7H,1-6H3 |
InChI Key |
LXIQZJXUJUGPSQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC)S(=O)(=O)C |
Origin of Product |
United States |
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